7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperazine ring, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the benzo[d][1,3]dioxole moiety. Common reagents used in these steps include various amines, acids, and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine and quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs.
Scientific Research Applications
7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Piperazine Derivatives: Compounds featuring the piperazine ring with various functional groups.
Benzo[d][1,3]dioxole Derivatives: Molecules containing the benzo[d][1,3]dioxole moiety.
Uniqueness
What sets 7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione apart is its unique combination of these three moieties, which may confer distinct biological activities and chemical properties not found in simpler analogs.
Properties
CAS No. |
892277-29-1 |
---|---|
Molecular Formula |
C29H28N4O6 |
Molecular Weight |
528.565 |
IUPAC Name |
7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H28N4O6/c1-37-22-6-2-19(3-7-22)17-33-28(35)23-8-5-21(15-24(23)30-29(33)36)27(34)32-12-10-31(11-13-32)16-20-4-9-25-26(14-20)39-18-38-25/h2-9,14-15H,10-13,16-18H2,1H3,(H,30,36) |
InChI Key |
YVGBFEBGTBXTIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.